molecular formula C21H15F4N3O3S B15173922 C21H15F4N3O3S

C21H15F4N3O3S

Cat. No.: B15173922
M. Wt: 465.4 g/mol
InChI Key: HXCXGTYYDWKHRD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate typically involves multiple steps of organic reactions. These steps include selective substitution reactions and cyclization reactions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high efficiency and cost-effectiveness. The process often includes the use of high-purity raw materials and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate: has several scientific research applications, including:

Mechanism of Action

The mechanism by which methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its use . The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed effects .

Properties

Molecular Formula

C21H15F4N3O3S

Molecular Weight

465.4 g/mol

IUPAC Name

5,7,8-trifluoro-N-(3-fluorophenyl)-1,1-dioxo-4-(pyridin-3-ylmethyl)-2,3-dihydro-1λ6,4-benzothiazine-6-carboxamide

InChI

InChI=1S/C21H15F4N3O3S/c22-13-4-1-5-14(9-13)27-21(29)15-16(23)18(25)20-19(17(15)24)28(7-8-32(20,30)31)11-12-3-2-6-26-10-12/h1-6,9-10H,7-8,11H2,(H,27,29)

InChI Key

HXCXGTYYDWKHRD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C(N1CC3=CN=CC=C3)C(=C(C(=C2F)F)C(=O)NC4=CC(=CC=C4)F)F

Origin of Product

United States

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